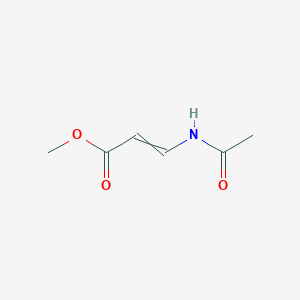![molecular formula C18H17ClO4 B14327687 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- CAS No. 104278-22-0](/img/structure/B14327687.png)
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- is an organic compound with a complex structure It features a propanone backbone with a 3-chlorobenzoyl group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4,5-dimethoxybenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]ethanone, which is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- involves its interaction with specific molecular targets. The compound’s chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, 1,3-diphenyl-
- 2-Propanone, 1,1,3-trichloro-
- Phenylacetone
Uniqueness
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- is unique due to the presence of both a chlorobenzoyl group and two methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104278-22-0 |
|---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C18H17ClO4/c1-11(20)7-13-9-16(22-2)17(23-3)10-15(13)18(21)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |
InChI Key |
JRILKXNWJMAVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
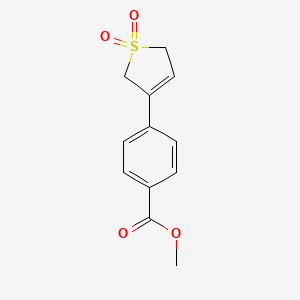
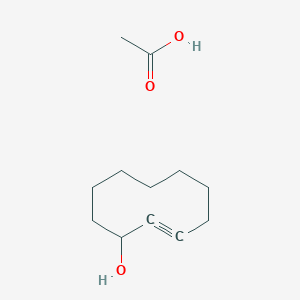
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
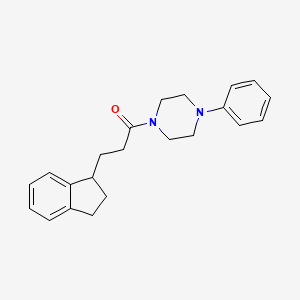
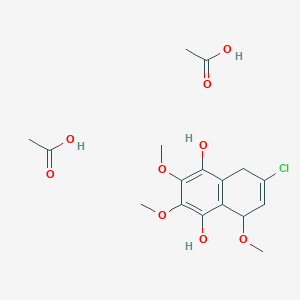
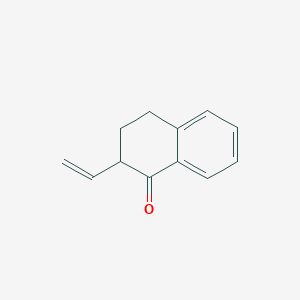
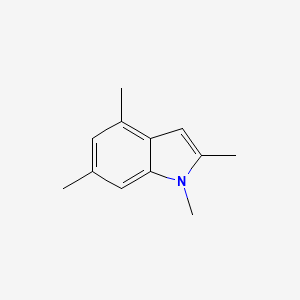
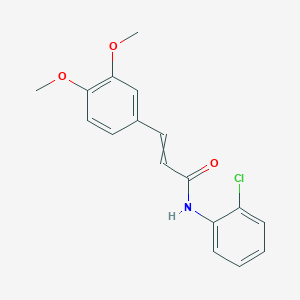
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

